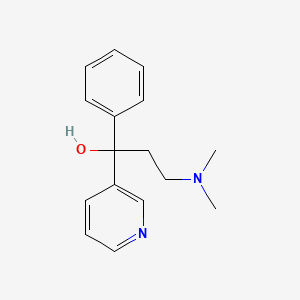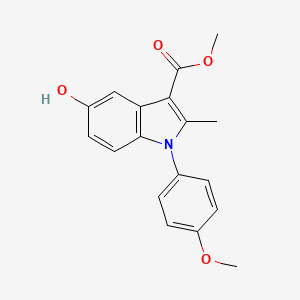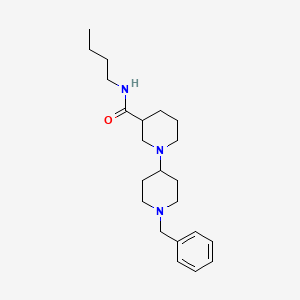![molecular formula C17H17N3O3 B6137466 4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6137466.png)
4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridinones. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-B]pyridin-6-one core, which is known for its diverse pharmacological properties.
Preparation Methods
The synthesis of 4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one can be achieved through a multi-step process involving various reagents and conditions. One common synthetic route involves the following steps :
Starting Materials: Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine.
Reaction Conditions: The reaction is typically carried out using L-proline as a basic organocatalyst, along with CuSO4.5H2O and sodium ascorbate as catalysts for click chemistry in PEG-400 as a green solvent.
Chemical Reactions Analysis
4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and apoptosis-inducing activities.
Cancer Research: The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy.
Antimicrobial Therapy: The compound’s antimicrobial properties make it useful in developing new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of 4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with molecular targets and pathways involved in apoptosis and antimicrobial activity. The compound induces apoptosis by targeting pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspase pathways and subsequent cell death . In antimicrobial therapy, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death .
Comparison with Similar Compounds
4-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one can be compared with other similar compounds, such as:
Pyrazolopyridinones: These compounds share a similar core structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Imidazole Derivatives: Imidazole-containing compounds also show a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Indole Derivatives: Indole-based compounds are known for their antiviral, anti-inflammatory, and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its potent biological activities.
Properties
IUPAC Name |
4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-4-7-23-13-6-5-11(8-14(13)22-3)12-9-15(21)18-17-16(12)10(2)19-20-17/h1,5-6,8,12H,7,9H2,2-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFHOOGAEYIUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC(=C(C=C3)OCC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[[2-[N-(benzenesulfonyl)-3-bromoanilino]acetyl]amino]benzoate](/img/structure/B6137383.png)


![[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea](/img/structure/B6137391.png)

![2-(benzylsulfanyl)-N-(7-methyl-4-oxo-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6137410.png)
![methyl 5-{3-[(1-naphthoylamino)methyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6137414.png)
![2-amino-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6137424.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B6137432.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B6137444.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6137447.png)
![1-(4-Benzylpiperidin-1-yl)-3-[1-[(2,2-dimethyloxan-4-yl)methyl]piperidin-4-yl]propan-1-one](/img/structure/B6137461.png)
![2-(1-ADAMANTYL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE](/img/structure/B6137467.png)
![2-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6137469.png)
